REACTION_CXSMILES
|
[OH:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].O.[OH-].[Na+:26]>C(O)C>[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].[C:21]([O-:23])([OH:1])=[O:22].[Na+:26] |f:3.4,7.8|
|
Name
|
|
Quantity
|
0.23 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
ligand 12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 30° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone
|
Type
|
WAIT
|
Details
|
After the washings the gel was left
|
Type
|
CUSTOM
|
Details
|
the settled beads transferred to a reaction vessel with help of 20 ml of acetone
|
Type
|
WAIT
|
Details
|
The reaction slurry was left
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over
|
Type
|
WAIT
|
Details
|
a full working day
|
Type
|
CUSTOM
|
Details
|
after reaction with NH4OH
|
Type
|
WASH
|
Details
|
NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
After filtration of the reaction mixture
|
Type
|
WASH
|
Details
|
the gel was washed successively, with 40 ml
|
Type
|
DISTILLATION
|
Details
|
distilled water, 20 ml ethanol, 20 ml 0.25 M aq
|
Type
|
DISTILLATION
|
Details
|
ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 2 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |